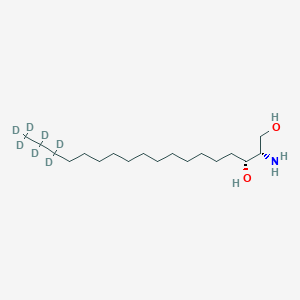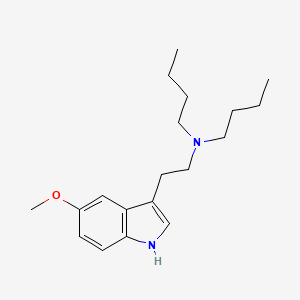
NBD Sphingosine
Übersicht
Beschreibung
NBD Sphingosine, also known as omega (7-nitro-2-1,3-benzoxadiazol-4-yl) (2S,3R,4E)-2-aminooctadec-4-ene-1,3-diol, is a biologically active derivative of sphingosine. It is tagged with a fluorescent nitrobenzoxadiazole group, making it a valuable tool in biochemical research. Sphingosine itself is a bioactive lipid formed from the breakdown of ceramide and serves as a precursor to sphingosine-1-phosphate .
Wirkmechanismus
NBD Sphingosine, also known as (2S,3R,4E)-2-amino-18-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-4-octadecene-1,3-diol, is a biologically active derivative of sphingosine that is tagged with a fluorescent nitrobenzoxadiazole (NBD) group . This compound plays a significant role in various biological processes, and its mechanism of action is multifaceted.
Target of Action
This compound primarily targets the sphingosine kinases SPHK1 and SPHK2 . These enzymes are responsible for the phosphorylation of sphingosine, converting it into sphingosine-1-phosphate . The sphingosine kinases are expressed in all human tissues, with the highest levels of SPHK1 found in the lungs, spleen, and leukocytes, and the highest levels of SPHK2 found in the kidneys and liver .
Mode of Action
This compound interacts with its targets by serving as a substrate for the sphingosine kinases . The fluorescent tag allows researchers to monitor the activity of these kinase enzymes in real time . The compound’s interaction with its targets results in the production of sphingosine-1-phosphate, a molecule with anti-apoptotic and proliferative activity .
Biochemical Pathways
The biochemical pathway affected by this compound is the sphingolipid biosynthesis pathway . This pathway begins with the formation of 3-keto-dihydrosphingosine by serine palmitoyltransferase (SPT). The 3-keto-dihydrosphingosine is then reduced to form dihydrosphingosine, which is acylated by a ceramide synthase (CerS) to form dihydroceramide .
Pharmacokinetics
The compound’s fluorescent properties make it a useful tool for studying the activity of sphingosine kinases .
Result of Action
The result of this compound’s action is the production of sphingosine-1-phosphate, a molecule with anti-apoptotic and proliferative activity . This molecule plays a crucial role in cell regulation and has been linked to various diseases, including cancers .
Action Environment
This compound exhibits environmental sensitivity, which means its action, efficacy, and stability can be influenced by environmental factors . Its high reactivity toward amines and biothiols, distinct colorimetric and fluorescent changes, fluorescence-quenching ability, and small size all facilitate biomolecular sensing and self-assembly .
Biochemische Analyse
Biochemical Properties
NBD Sphingosine exhibits prominent properties including environmental sensitivity, high reactivity toward amines and biothiols (including H2S) accompanied by distinct colorimetric and fluorescent changes, fluorescence-quenching ability, and small size, all of which facilitate biomolecular sensing . It has been used to study the cellular localization and metabolism of sphingosine in HeLa cells .
Cellular Effects
This compound has been found to inhibit the proliferation of various cell types, including HCT116, PC3, HEK293T, and HFE-145 cells . It influences cell function by modulating signal transduction pathways and affecting gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It exhibits high reactivity towards amines and biothiols, leading to distinct colorimetric and fluorescent changes . This property allows it to be used for site-specific protein labeling and for the detection of enzyme activities .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function have been studied . It can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NBD Sphingosine involves several steps. One efficient method includes the following steps:
Starting Material: Sphingosine (d18:1).
Reagents: Nitrobenzoxadiazole (NBD) group.
Conditions: The reaction typically involves refluxing in ethanol with sodium carbonate as a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is often purified using techniques such as solid-phase extraction and chromatography .
Analyse Chemischer Reaktionen
Reaktionstypen: NBD-Sphingosin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Kann zu Sphingosin-1-phosphat oxidiert werden.
Reduktion: Reduktionsreaktionen sind weniger häufig, aber unter bestimmten Bedingungen möglich.
Substitution: Die NBD-Gruppe kann an Substitutionsreaktionen mit Nukleophilen teilnehmen.
Häufige Reagenzien und Bedingungen:
Oxidation: Beinhaltet oft Oxidationsmittel wie Dess-Martin-Periodinan.
Substitution: In der Regel beinhaltet sie Nukleophile wie Amine unter milden Bedingungen.
Hauptprodukte:
Oxidation: Sphingosin-1-phosphat.
Substitution: Verschiedene NBD-substituierte Derivate.
Wissenschaftliche Forschungsanwendungen
NBD-Sphingosin wird aufgrund seiner fluoreszierenden Eigenschaften in der wissenschaftlichen Forschung häufig verwendet. Zu den wichtigsten Anwendungen gehören:
Chemie: Wird als Sonde verwendet, um Lipid-Interaktionen und Membran-Dynamik zu untersuchen.
Biologie: Hilft bei der Überwachung der Aktivität von Sphingosin-Kinasen und anderen Enzymen.
Medizin: Wird auf seine Rolle bei der Apoptose und der Krebsforschung untersucht.
Industrie: Wird bei der Entwicklung von Biosensoren und diagnostischen Instrumenten eingesetzt
5. Wirkmechanismus
NBD-Sphingosin übt seine Wirkungen hauptsächlich durch seine Wechselwirkung mit Sphingosin-Kinasen aus. Die Verbindung wird von diesen Enzymen zu Sphingosin-1-phosphat phosphoryliert, das verschiedene biologische Aktivitäten besitzt, darunter antiapoptotische und proliferative Wirkungen. Die molekularen Ziele umfassen Sphingosin-Kinase 1 und Sphingosin-Kinase 2, die an Zellüberlebens- und Proliferationswegen beteiligt sind .
Ähnliche Verbindungen:
Sphingosin: Die Stammverbindung, der die NBD-Gruppe fehlt.
Sphinganin: Ein gesättigtes Analog von Sphingosin.
Ceramid: Ein Vorläufer von Sphingosin, das an der Zellsignalisierung beteiligt ist.
Eindeutigkeit von NBD-Sphingosin: NBD-Sphingosin ist aufgrund seiner fluoreszierenden Eigenschaften einzigartig, die eine Echtzeitüberwachung biochemischer Prozesse ermöglichen. Dies macht es zu einem wertvollen Werkzeug in der Forschung, insbesondere bei der Untersuchung von Enzymaktivitäten und zellulären Dynamiken .
Vergleich Mit ähnlichen Verbindungen
Sphingosine: The parent compound, lacking the NBD group.
Sphinganine: A saturated analog of sphingosine.
Ceramide: A precursor to sphingosine, involved in cell signaling.
Uniqueness of NBD Sphingosine: this compound is unique due to its fluorescent properties, which allow real-time monitoring of biochemical processes. This makes it a valuable tool in research, particularly in studying enzyme activities and cellular dynamics .
Eigenschaften
IUPAC Name |
(E,2S,3R)-2-amino-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-ene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39N5O5/c25-19(18-30)22(31)14-12-10-8-6-4-2-1-3-5-7-9-11-13-17-26-20-15-16-21(29(32)33)24-23(20)27-34-28-24/h12,14-16,19,22,26,30-31H,1-11,13,17-18,25H2/b14-12+/t19-,22+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFOPKRTMFDMJV-HCEDEFRUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCCCCCCCCCC=CC(C(CO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Octadecanoic acid, 1-(hydroxymethyl)-2-[(1-oxododecyl)oxy]ethyl ester](/img/structure/B3026176.png)
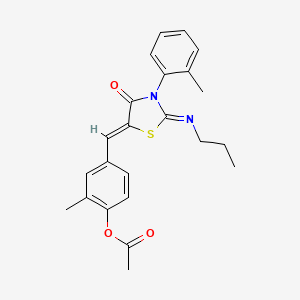

![(4Z,4'Z,7Z,7'Z,10Z,10'Z,13Z,13'Z,16Z,16'Z,19Z,19'Z)-4,7,10,13,16,19-docosahexaenoic acid, 1,1'-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026180.png)
![[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate](/img/structure/B3026181.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(1-methylpropyl)amino]-1-pentanone, monohydrochloride](/img/structure/B3026182.png)
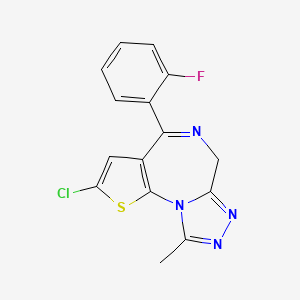

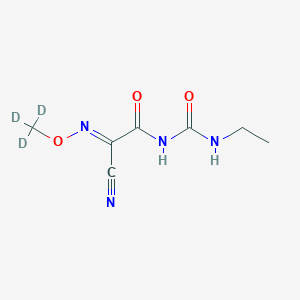
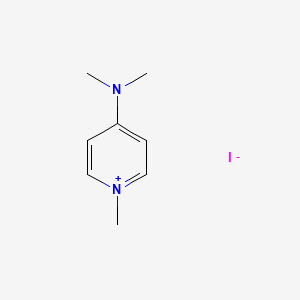
![3',6'-bis(2-propen-1-yloxy)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B3026193.png)
